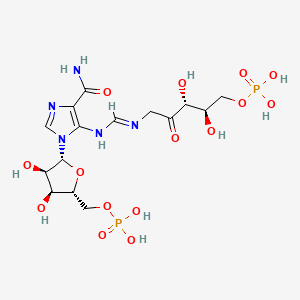
Prfar
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(5-phospho-1-deoxy-D-ribulos-1-ylimino)methylamino]-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamide is a 1-(phosphoribosyl)imidazolecarboxamide. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 5-[(5-phospho-1-deoxy-D-ribulos-1-ylimino)methylamino]-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamide(4-).
科学研究应用
Biochemical Significance of PRFAR
This compound is an intermediate in the de novo synthesis of purines, specifically in the pathway leading to the formation of inosine monophosphate (IMP). Its significance stems from its involvement in:
- Enzyme Catalysis : this compound acts as a substrate for various enzymes, including those involved in the conversion to other critical metabolites.
- Regulatory Functions : It may also influence the activity of enzymes by acting as an allosteric regulator.
Enzymatic Reactions Involving this compound
Several studies have highlighted the kinetic parameters and mechanisms of enzymes that utilize this compound. Notably, enzymes such as HisF and PriA demonstrate varying affinities and catalytic efficiencies when interacting with this compound.
Kinetic Parameters
The following table summarizes key kinetic parameters associated with this compound-utilizing enzymes:
| Enzyme | Substrate | kcat (s−1) | KM (μM) | Reaction Type |
|---|---|---|---|---|
| HisF | This compound | 0.002 | 5.9 | Isomerization |
| PriA | This compound | 0.02 | 3.6 | Isomerization |
These values indicate that while HisF has a lower turnover rate, it maintains a higher substrate affinity compared to PriA, suggesting different roles in metabolic pathways .
Study on Enzyme Specificity Evolution
A study investigated the evolutionary divergence of enzyme specificity related to this compound. Researchers examined nine selected PriA homologs through complementation assays and found that certain mutations could significantly alter substrate binding affinities:
- Homologs from Org15 showed dual-substrate specificity for both this compound and another substrate, indicating evolutionary adaptations.
- Kinetic assays revealed that some homologs had a KM for this compound around -9.5 kcal/mol, demonstrating high binding affinity .
NMR Studies on this compound Binding
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the binding interactions of this compound with its respective enzymes:
- Quantitative NMR Techniques : Advanced NMR techniques such as HSQC have provided insights into the structural dynamics of enzyme-PRFAR complexes, revealing internal cavities that facilitate substrate binding .
Implications for Future Research
The diverse roles of this compound in enzymatic reactions underscore its potential as a target for drug development and metabolic engineering:
- Targeting Enzymatic Pathways : By modulating the activity of enzymes that utilize this compound, researchers can influence purine metabolism, which is crucial in various biological processes.
- Biotechnological Applications : Understanding the kinetics and mechanisms involving this compound can lead to improved strategies for synthesizing valuable metabolites in industrial biotechnology.
属性
CAS 编号 |
36244-86-7 |
|---|---|
分子式 |
C15H25N5O15P2 |
分子量 |
577.33 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[4-carbamoyl-5-[[(3R,4R)-3,4-dihydroxy-2-oxo-5-phosphonooxypentyl]iminomethylamino]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H25N5O15P2/c16-13(26)9-14(18-4-17-1-6(21)10(23)7(22)2-33-36(27,28)29)20(5-19-9)15-12(25)11(24)8(35-15)3-34-37(30,31)32/h4-5,7-8,10-12,15,22-25H,1-3H2,(H2,16,26)(H,17,18)(H2,27,28,29)(H2,30,31,32)/t7-,8-,10+,11-,12-,15-/m1/s1 |
InChI 键 |
BLKFNHOCHNCLII-GHVQHMAVSA-N |
SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=NCC(=O)C(C(COP(=O)(O)O)O)O)C(=O)N |
手性 SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC=NCC(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)N |
规范 SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=NCC(=O)C(C(COP(=O)(O)O)O)O)C(=O)N |
Key on ui other cas no. |
36244-86-7 |
同义词 |
N(1)-((5'-phosphoribulosyl)formimino)-5-aminoimidazo-4-carboxamide ribonucleotide PRFAR |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















